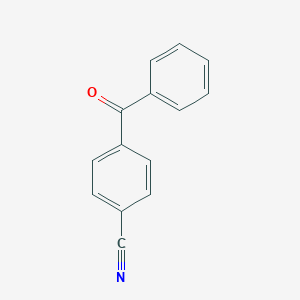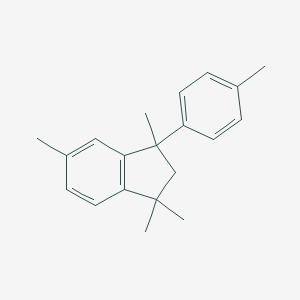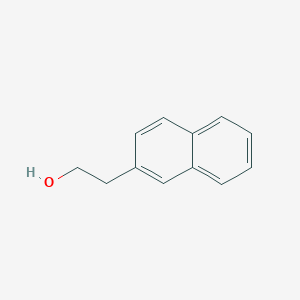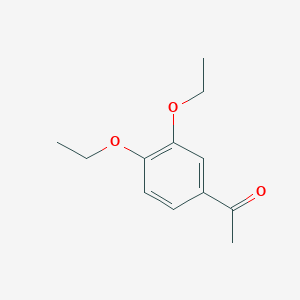
Quinolin-8-ol Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-ol Sulfate is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is known for its ability to chelate metal ions, making it an important tool in analytical chemistry.
Mécanisme D'action
The mechanism of action of Quinolin-8-ol Sulfate involves the formation of a complex with metal ions. The compound has a high affinity for metal ions, making it an effective chelating agent. The complex formed between Quinolin-8-ol Sulfate and metal ions can be easily detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
Quinolin-8-ol Sulfate has no known biochemical or physiological effects. The compound is not used for medicinal purposes and is only used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Quinolin-8-ol Sulfate in lab experiments is its ability to chelate metal ions selectively. This makes it an effective tool for separating metal ions from a mixture. However, one limitation of using Quinolin-8-ol Sulfate is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of Quinolin-8-ol Sulfate in scientific research. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the use of Quinolin-8-ol Sulfate in the purification of metal ions for use in catalysis and other applications. Additionally, there is potential for the use of Quinolin-8-ol Sulfate in the development of new sensors for metal ions.
Méthodes De Synthèse
Quinolin-8-ol Sulfate can be synthesized through various methods, including the reaction of quinoline-8-ol with sulfuric acid, or the reaction of quinoline with sodium bisulfate. The synthesis method depends on the specific application of the compound.
Applications De Recherche Scientifique
Quinolin-8-ol Sulfate has been widely used in scientific research due to its ability to chelate metal ions. The compound is commonly used in analytical chemistry to determine the concentration of metal ions in a sample. It can also be used to separate metal ions from a mixture, making it an important tool in the purification of metal ions.
Propriétés
Numéro CAS |
1130-05-8 |
|---|---|
Nom du produit |
Quinolin-8-ol Sulfate |
Formule moléculaire |
C9H9NO5S |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
quinolin-8-ol;sulfuric acid |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) |
Clé InChI |
MRUMAIRJPMUAPZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Autres numéros CAS |
148-24-3 |
Pictogrammes |
Irritant |
Synonymes |
8-hydroxyquinolinium hydrogen sulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



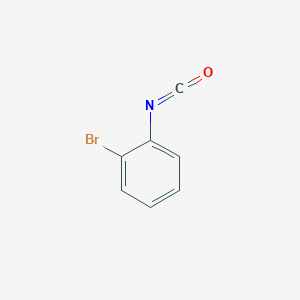
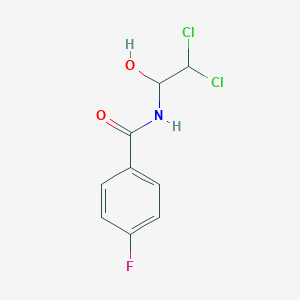
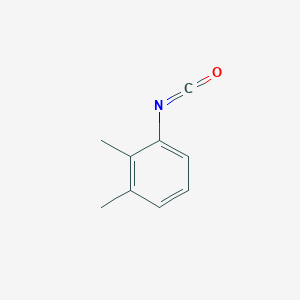
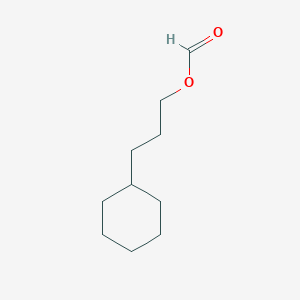
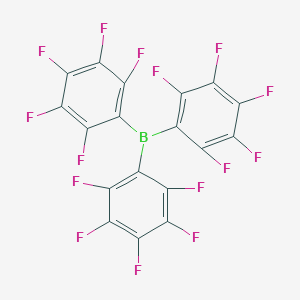
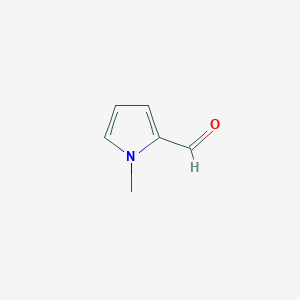
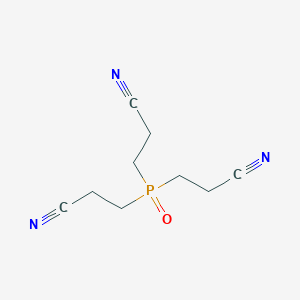

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

